![molecular formula C10H15F3N2O7 B10829808 (2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10829808.png)
(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound gamma-glutamyl-alanine (trifluoroacetate salt) is a dipeptide composed of L-glutamic acid and L-alanine. It is an endogenous kokumi dipeptide, which means it enhances the flavor of foods without having a distinct taste of its own. This compound has been found in several ripened cheeses, including Gouda, goat, and Milner cheeses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-glutamyl-alanine (trifluoroacetate salt) can be synthesized through a series of chemical reactions involving the coupling of L-glutamic acid and L-alanine. The synthesis typically involves the use of solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .
Industrial Production Methods
In industrial settings, the production of gamma-glutamyl-alanine (trifluoroacetate salt) involves large-scale SPPS techniques. The process includes the use of automated peptide synthesizers, which allow for the efficient and precise addition of amino acids to the peptide chain. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Gamma-glutamyl-alanine (trifluoroacetate salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of gamma-glutamyl-alanine (trifluoroacetate salt) may result in the formation of oxidized derivatives of the dipeptide .
Scientific Research Applications
Gamma-glutamyl-alanine (trifluoroacetate salt) has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It is used to study the role of kokumi peptides in enhancing food flavor.
Medicine: It is used in research on calcium-sensing receptors and their role in various physiological processes.
Industry: It is used in the food industry to enhance the flavor of various food products.
Mechanism of Action
Gamma-glutamyl-alanine (trifluoroacetate salt) exerts its effects by acting as a positive allosteric modulator of the calcium-sensing receptor. This receptor is involved in various physiological processes, including the regulation of parathyroid hormone secretion and calcium homeostasis. By modulating this receptor, gamma-glutamyl-alanine (trifluoroacetate salt) enhances the sensitivity of the receptor to calcium, leading to various downstream effects .
Comparison with Similar Compounds
Gamma-glutamyl-alanine (trifluoroacetate salt) is similar to other kokumi peptides, such as gamma-glutamyl-valine and gamma-glutamyl-methionine. it is unique in its ability to enhance the flavor of foods without having a distinct taste of its own. This makes it particularly valuable in the food industry for improving the taste of various products .
List of Similar Compounds
- Gamma-glutamyl-valine
- Gamma-glutamyl-methionine
- Glutathione
- Glutamyl-leucine-leucine
Properties
Molecular Formula |
C10H15F3N2O7 |
|---|---|
Molecular Weight |
332.23 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N2O5.C2HF3O2/c1-4(7(12)13)10-6(11)3-2-5(9)8(14)15;3-2(4,5)1(6)7/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15);(H,6,7)/t4-,5-;/m0./s1 |
InChI Key |
CANGULKFMKIYBP-FHAQVOQBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3'S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-3',4'-dideuterio-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10829728.png)
![N-[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]iminobenzamide](/img/structure/B10829734.png)
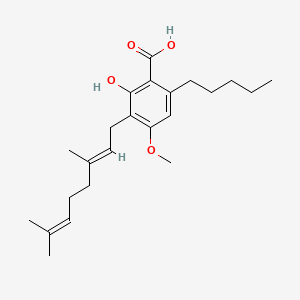
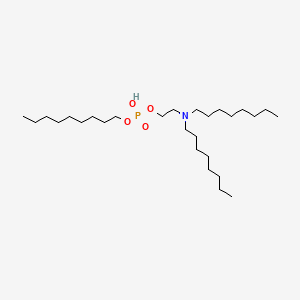
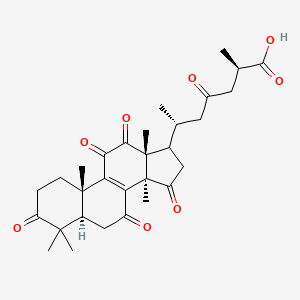
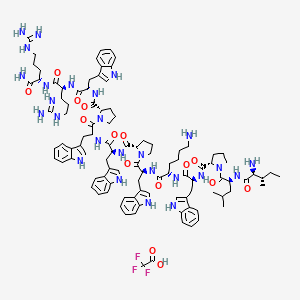
![3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B10829763.png)

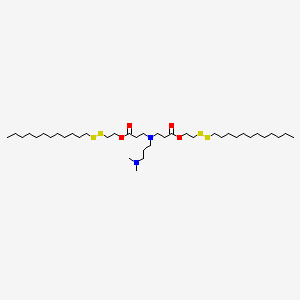
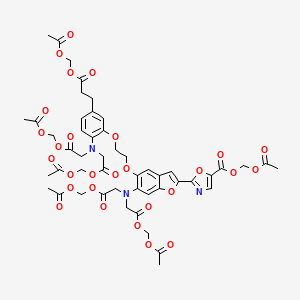
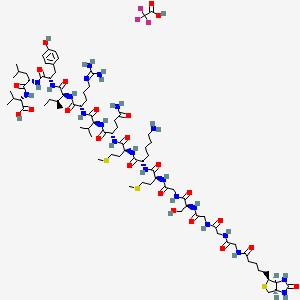
![6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829813.png)
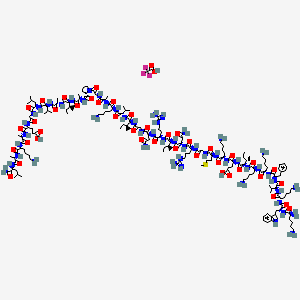
![Ethyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate](/img/structure/B10829824.png)
